molecular formula C9H8F2 B1626480 Benzene, (2,2-difluoro-1-methylethenyl)- CAS No. 700-59-4

Benzene, (2,2-difluoro-1-methylethenyl)-

Cat. No.: B1626480
CAS No.: 700-59-4
M. Wt: 154.16 g/mol
InChI Key: ODEVGSYPXBGUIS-UHFFFAOYSA-N
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Description

Benzene, (2,2-difluoro-1-methylethenyl)-: is an organic compound with the molecular formula C9H8F2. It is characterized by the presence of a benzene ring substituted with a 2,2-difluoro-1-methylethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2,2-difluoro-1-methylethenyl)- typically involves the reaction of benzene with 2,2-difluoro-1-methylethylene under specific conditions. The reaction may require catalysts such as Lewis acids to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and purification to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions: Benzene, (2,2-difluoro-1-methylethenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzene derivatives .

Scientific Research Applications

Chemistry: In chemistry, Benzene, (2,2-difluoro-1-methylethenyl)- is used as a building block for synthesizing more complex molecules.

Biology and Medicine: In biology and medicine, this compound may be investigated for its potential biological activity. Researchers may explore its interactions with biological targets and its potential as a lead compound for drug development .

Industry: In industry, Benzene, (2,2-difluoro-1-methylethenyl)- can be used in the production of specialty chemicals and materials. Its unique properties make it valuable for creating products with specific characteristics .

Mechanism of Action

The mechanism of action of Benzene, (2,2-difluoro-1-methylethenyl)- involves its interaction with molecular targets through various pathways. These interactions can lead to changes in the chemical or biological systems in which the compound is used. The specific pathways and targets depend on the context of its application .

Comparison with Similar Compounds

  • Benzene, (2,2-difluoro-1-methylethenyl)-
  • Benzene, 2,4-difluoro-1-(1-methylethenyl)-
  • Benzene, 1,2-difluoro-

Comparison: Compared to similar compounds, Benzene, (2,2-difluoro-1-methylethenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical properties.

Properties

IUPAC Name

1,1-difluoroprop-1-en-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c1-7(9(10)11)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODEVGSYPXBGUIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(F)F)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501094
Record name (1,1-Difluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-59-4
Record name (2,2-Difluoro-1-methylethenyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=700-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1-Difluoroprop-1-en-2-yl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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